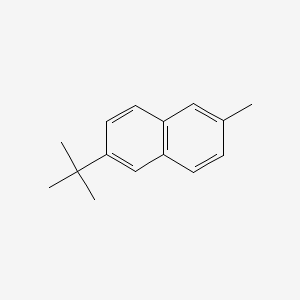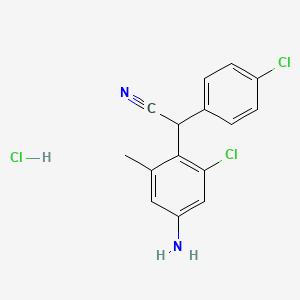
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride is an organic compound with the molecular formula C14H11ClN2.ClH . It is characterized by the presence of chlorophenyl and cyanomethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride typically involves the reaction of 4-chlorobenzyl cyanide with 5-chloro-m-toluidine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride is used as a building block for the synthesis of more complex organic molecules. It is also employed in various organic reactions, including cross-coupling reactions and the synthesis of heterocyclic compounds .
Biology
Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
作用機序
The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)cyanomethyl ketone
- 5-Chloro-m-toluidine
- 4-Chlorobenzyl cyanide
Uniqueness
Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride exhibits unique reactivity and biological activity due to the presence of both chlorophenyl and cyanomethyl groups. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
83763-13-7 |
|---|---|
分子式 |
C15H13Cl3N2 |
分子量 |
327.6 g/mol |
IUPAC名 |
2-(4-amino-2-chloro-6-methylphenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C15H12Cl2N2.ClH/c1-9-6-12(19)7-14(17)15(9)13(8-18)10-2-4-11(16)5-3-10;/h2-7,13H,19H2,1H3;1H |
InChIキー |
ZJPXRKLBZDECKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(C#N)C2=CC=C(C=C2)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


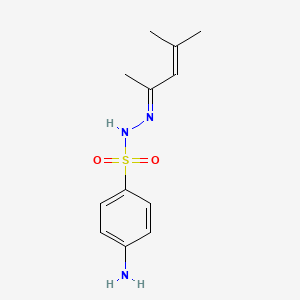

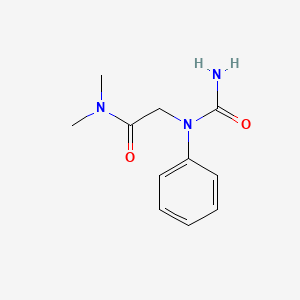

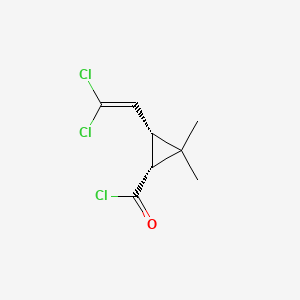
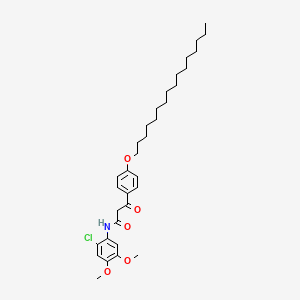
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
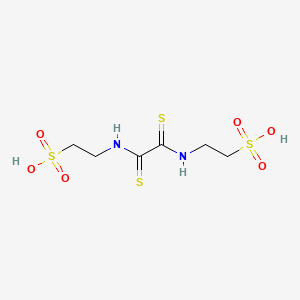

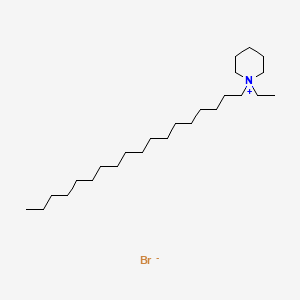
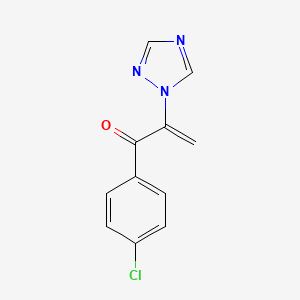
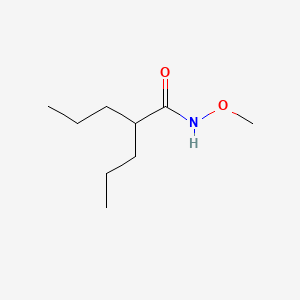
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
